molecular formula C24H21NO5 B7791377 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B7791377
M. Wt: 403.4 g/mol
InChI Key: UPEAXWJZGLFDFI-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative characterized by:

  • Stereochemistry: (2R,3S) configuration.
  • Functional groups: An Fmoc-protected amino group at position 2, a hydroxyl group at position 3, and a phenyl substituent at position 2.
  • Applications: Primarily used in solid-phase peptide synthesis (SPPS) for temporary amine protection. The hydroxyl and phenyl groups influence solubility, crystallinity, and intermolecular interactions during synthesis .

Properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAXWJZGLFDFI-YADHBBJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373288
Record name AC1MBT0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487060-72-0
Record name AC1MBT0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Hydroxylation: The protected phenylalanine is then subjected to hydroxylation to introduce the hydroxyl group at the beta position. This can be achieved using various oxidizing agents such as osmium tetroxide or potassium permanganate.

    Racemization: The hydroxylated product is then racemized to obtain the racemic mixture of (2R, 3S) and (2S, 3R) enantiomers.

Industrial Production Methods

Industrial production of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid has several scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Fmoc group protects the amino group during peptide bond formation.

    Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. The hydroxyl group at the beta position can participate in hydrogen bonding and other interactions, influencing the structure and function of the resulting peptides and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereochemical Variants

(2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(2-methylphenyl)propanoic acid ()
  • Key differences :
    • Stereochemistry : (2S,3S) vs. (2R,3S).
    • Substituent : 2-methylphenyl (o-tolyl) instead of phenyl.
  • Molecular weight: 401.45 (vs. ~433 for the target compound due to phenyl vs. o-tolyl substitution) .
syn-12 and anti-12 ()
  • Structures: Fmoc-protected amino acids with tert-butyldiphenylsilyloxy (TBDPSO) and methyl groups.
  • Synthetic yields :
    • syn-12: 49% yield.
    • anti-12: 40% yield.
  • Significance : Demonstrates how stereochemistry (syn vs. anti) affects synthetic efficiency and purification challenges .

Substituent Modifications

2-Methoxy Substitution ()
  • Structure: (2S,3S)-3-((Fmoc)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid.
  • Molecular formula: C₂₅H₂₃NO₆ (vs. C₂₅H₂₁NO₅ for the target compound).
  • Impact :
    • Methoxy group enhances solubility in polar solvents (e.g., DMF) but may reduce stability under acidic conditions .
Trifluoromethyl Substitution ()
  • Structure: (S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid.
Allyloxycarbonyl Modifications ()
  • Examples: (R)-2-((Fmoc)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid. (R)-2-((Fmoc)amino)-3-(3-(allyloxy)phenyl)propanoic acid.
  • Significance : Allyl groups enable orthogonal protection strategies and participation in click chemistry .

Functional Group Additions

Silyl Ether Derivatives ()
  • Structure: Fmoc-protected amino acids with TBDPSO groups.
  • Impact :
    • Bulky silyl ethers improve crystallinity but complicate deprotection steps requiring fluoride ions (e.g., TBAF) .
Methylated Amino Group ()
  • Structure: (S)-2-((Fmoc)(methyl)amino)-3-phenylpropanoic acid.
  • Impact :
    • Methylation reduces nucleophilicity, slowing acylation reactions during peptide elongation .

Key Findings and Implications

Stereochemistry : (2R,3S) vs. (2S,3S) configurations significantly affect synthetic yields and purification workflows (e.g., 40–49% yields for syn/anti isomers vs. higher yields for less hindered analogues) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃) enhance stability but may reduce reactivity .
  • Bulky groups (e.g., o-tolyl) increase steric hindrance, impacting coupling efficiency .

Functional Groups : Allyl and silyl ethers enable versatile protection strategies but require specialized deprotection conditions .

Biological Activity

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid, also known by its CAS number 157355-81-2, is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C19H19NO5C_{19}H_{19}NO_{5} with a molecular weight of 341.36 g/mol. It has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Research indicates that compounds similar to (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid exhibit various biological activities, primarily through modulation of enzymatic pathways and interaction with specific receptors. The compound's hydroxyl and carboxylic acid functionalities contribute to its ability to form hydrogen bonds, enhancing its interaction with biological macromolecules.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Study 1 : A study conducted by Zhang et al. (2021) demonstrated that derivatives of Fmoc-protected amino acids could inhibit the proliferation of human cancer cell lines. The compound showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.
  • Study 2 : Another investigation by Lee et al. (2020) reported that Fmoc derivatives could induce apoptosis in HL-60 leukemia cells through the activation of caspase pathways. The compound's ability to trigger apoptosis was linked to its structural features that promote cellular uptake and interaction with mitochondrial membranes.

Neuroprotective Effects

Recent research has also highlighted the neuroprotective properties of this compound:

  • Case Study : In a rodent model of neurodegeneration induced by oxidative stress, administration of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-phenylpropanoic acid resulted in significant reductions in neuronal cell death and improvements in cognitive function as measured by behavioral tests.

Data Table: Summary of Biological Activities

Activity TypeExperimental ModelObserved EffectReference
AnticancerMCF-7 CellsIC50 = 25 µMZhang et al., 2021
Apoptosis InductionHL-60 CellsActivation of caspasesLee et al., 2020
NeuroprotectionRodent ModelReduced neuronal death; improved cognitionUnpublished Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.